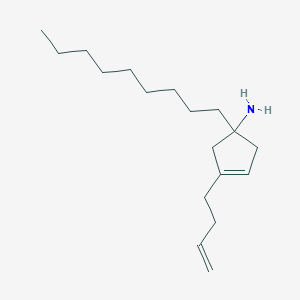
(S)-2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)cyclopropyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)cyclopropyl)amino)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is of significant interest in the field of organic chemistry due to its applications in peptide synthesis and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)cyclopropyl)amino)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction. This can be done using diazomethane or other cyclopropanating agents.
Coupling Reaction: The protected amino acid is then coupled with the cyclopropylamine derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)cyclopropyl)amino)propanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Substitution Reactions: The cyclopropyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling Reagents: DCC, DIC, and other carbodiimides are used for peptide coupling reactions.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Peptides: The primary products formed from coupling reactions are peptides, which are chains of amino acids linked by peptide bonds.
Substituted Derivatives: Substitution reactions can yield various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(S)-2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)cyclopropyl)amino)propanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides, which are important in biological research and drug development.
Medicinal Chemistry: The compound is used in the design and synthesis of peptide-based drugs and inhibitors.
Bioconjugation: It is employed in bioconjugation techniques to link peptides to other biomolecules for various applications in biotechnology and diagnostics.
Mecanismo De Acción
The mechanism of action of (S)-2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)cyclopropyl)amino)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group is removed to reveal the free amino group, allowing the peptide to interact with its target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid
- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid
Uniqueness
(S)-2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)cyclopropyl)amino)propanoic acid is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties to the molecule. This makes it particularly useful in the synthesis of peptides with constrained conformations, which can enhance the stability and activity of the resulting peptides.
Propiedades
Fórmula molecular |
C21H21NO4 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
(2S)-2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)cyclopropyl]amino]propanoic acid |
InChI |
InChI=1S/C21H21NO4/c1-13(19(23)24)22-21(10-11-21)20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,22H,10-12H2,1H3,(H,23,24)/t13-/m0/s1 |
Clave InChI |
WXKOHXHXINWPQF-ZDUSSCGKSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC1(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(C(=O)O)NC1(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


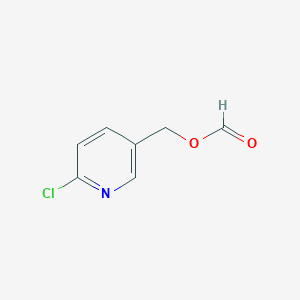
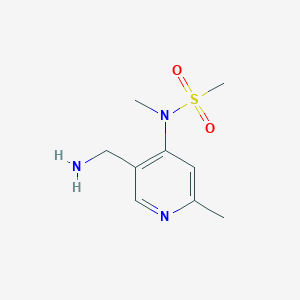
![6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13084185.png)
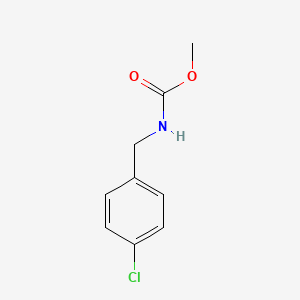
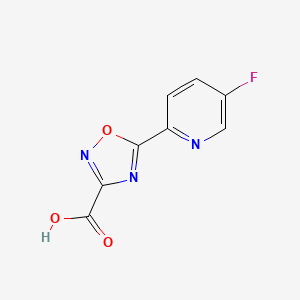


![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13084215.png)

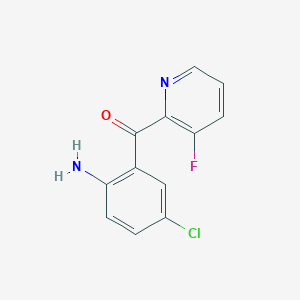
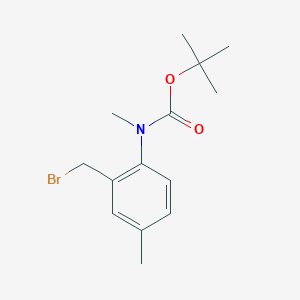
![1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084242.png)
![5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084247.png)
